Cas no 3082-96-0 (1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers))

1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers) Chemical and Physical Properties
Names and Identifiers
-
- D-Glucopyranuronicacid, methyl ester, 1,2,3,4-tetraacetate
- 1,2,3,4-Tetra-O-acet
- 1,2,3,4-Tetra-O-acetyl-DGlucuronide Methyl Ester
- 1,2,3,4-Tetra-O-acetyl-α,β-D-glucuronic Acid, Methyl Ester (mixture of anomers)
- 1,2,3,4-TETRA-O-ACETYL-Α,Β-D-GLUCURONIC ACID, METHYL ESTER(MIXTURE OF ANOMERS)
- 1,2,3,4-Tetra-O-acetyl-
- A-D-glucopyranosiduronate
- A-D-glucuronic Acid, Methyl Ester (mixture of anomers)
- D-Glucopyranuronic Acid Methyl Ester Tetraacetate
- Methyl 1,2,3,4-Tetra-O-Acetyl-
- methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranouronate
- methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate
- methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate
- methyl-1,2,3,4-tetra-O-acetyl-D-glucopyranuronate
- SureCN2723141
- DPOQCELSZBSZGX-BVIXPPBVSA-N
- AMY41507
- methyl (2S,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
- AKOS027460989
- (3R,4S,5S,6S)-6-(METHOXYCARBONYL)TETRAHYDRO-2H-PYRAN-2,3,4,5-TETRAYLTETRAACETATE
- DTXSID90453228
- methyl tetra-o-acetyl--d-glucopyranuronate
- 1,2,3,4-Tetra-O-acetyl-alpha,beta-D-glucuronic acid methyl ester
- MFCD07357241
- 1,2,3,4-TETRA-O-ACETYL-D-GLUCOPYRANURONIC ACID METHYL ESTER
- AS-43294
- 1,2,3,4-Tetra-O-acetyl-?,?-D-glucuronic Acid, Methyl Ester
- 1,2,3,4-Tetra-O-acetyl-D-glucuronide methyl ester
- D-Glucopyranuronic acid, methyl ester, 1,2,3,4-tetraacetate
- 3082-96-0
- CS-0100738
- SCHEMBL2723141
- 1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers)
- (3R,4S,5S,6S)-6-(METHOXYCARBONYL)TETRAHYDRO-2H-PYRAN-2,3,4,5-TETRAYL TETRAACETATE
- Methyl 1,2,3,4-Tetra-O-Acetyl-alpha,beta-D-glucopyranosiduronate; D-Glucopyranuronic Acid Methyl Ester Tetraacetate;
- methyl (2S,3S,4S,5R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate
-
- MDL: MFCD07357241
- Inchi: InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1
- InChI Key: DPOQCELSZBSZGX-BVIXPPBVSA-N
- SMILES: CC(=O)O[C@H]1[C@@H]([C@H](C(OC(=O)C)O[C@@H]1C(=O)OC)OC(=O)C)OC(=O)C
Computed Properties
- Exact Mass: 376.10056145g/mol
- Monoisotopic Mass: 376.10056145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 26
- Rotatable Bond Count: 10
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 141Ų
- XLogP3: -0.3
Experimental Properties
- Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 103-105°C
- Solubility: Slightly soluble (10 g/l) (25 º C),
- PSA: 140.73000
- LogP: -0.75750
1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers) Security Information
- Storage Condition:-20°C Freezer
1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM182386-25g |
(3R,4S,5S,6S)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
3082-96-0 | 97% | 25g |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171378-5g |
(3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
3082-96-0 | 97% | 5g |
¥210.00 | 2024-08-02 | |
TRC | T282325-5g |
1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers) |
3082-96-0 | 5g |
$ 287.00 | 2023-09-06 | ||
TRC | T282325-50g |
1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers) |
3082-96-0 | 50g |
$2239.00 | 2023-05-17 | ||
Aaron | AR00C3KJ-25g |
1,2,3,4-TETRA-O-ACETYL-D-GLUCOPYRANURONIC ACID METHYL ESTER |
3082-96-0 | 97% | 25g |
$156.00 | 2025-01-24 | |
Aaron | AR00C3KJ-5g |
1,2,3,4-TETRA-O-ACETYL-D-GLUCOPYRANURONIC ACID METHYL ESTER |
3082-96-0 | 97% | 5g |
$35.00 | 2025-01-24 | |
Aaron | AR00C3KJ-100g |
1,2,3,4-TETRA-O-ACETYL-D-GLUCOPYRANURONIC ACID METHYL ESTER |
3082-96-0 | 97% | 100g |
$447.00 | 2025-01-24 | |
1PlusChem | 1P00C3C7-1g |
1,2,3,4-TETRA-O-ACETYL-D-GLUCOPYRANURONIC ACID METHYL ESTER |
3082-96-0 | 97% | 1g |
$12.00 | 2025-02-25 | |
1PlusChem | 1P00C3C7-25g |
1,2,3,4-TETRA-O-ACETYL-D-GLUCOPYRANURONIC ACID METHYL ESTER |
3082-96-0 | 97% | 25g |
$109.00 | 2025-02-25 | |
A2B Chem LLC | AF63399-10g |
(3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
3082-96-0 | 95% | 10g |
$72.00 | 2024-04-20 |
Additional information on 1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers)
1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers)
The compound with CAS No 3082-96-0, known as 1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester (mixture of anomers), is a highly specialized carbohydrate derivative that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is a methyl ester derivative of glucuronic acid, which is a uronic acid derived from glucose. The tetra-O-acetyl modification adds four acetyl groups to the hydroxyl groups on the glucuronic acid backbone, significantly altering its chemical properties and biological activity.
Glucuronic acid itself is a key component in various biological systems, playing roles in detoxification processes and serving as a precursor for the synthesis of various polysaccharides and glycosaminoglycans. The methyl ester form of this compound is particularly interesting due to its enhanced stability and solubility compared to the free acid form. This makes it a valuable intermediate in the synthesis of more complex molecules and bioactive agents.
The mixture of anomers refers to the presence of both alpha and beta anomeric forms of the glucuronic acid moiety. This mixture is significant because it influences the compound's reactivity and selectivity in various chemical reactions. The anomeric position is a critical site for glycosidic bond formation, making this compound a versatile building block in glycochemistry.
Recent studies have highlighted the potential of 1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid, Methyl Ester in drug delivery systems and as a precursor for the synthesis of anti-inflammatory agents. Researchers have explored its ability to modulate cellular responses by interacting with specific receptors involved in inflammation and immune regulation. These findings underscore its potential applications in pharmaceuticals and nutraceuticals.
In terms of synthesis, this compound is typically prepared through a multi-step process involving protection/deprotection strategies to install the acetyl groups and methyl ester functionality. The use of mild reaction conditions and selective reagents ensures high yields and purity levels necessary for its intended applications.
The tetra-O-acetyl modification not only enhances the stability of the molecule but also facilitates its incorporation into larger molecular frameworks. For instance, it has been used as an intermediate in the synthesis of complex oligosaccharides that mimic natural glycoconjugates found on cell surfaces. These mimics are valuable tools for studying cell-cell interactions and developing novel therapeutic agents.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry. These methods allow for precise determination of its molecular structure and purity. Additionally, chromatographic techniques like HPLC (high-performance liquid chromatography) are employed to separate and quantify the individual anomeric forms within the mixture.
One area where this compound has shown promise is in the development of bio-based materials with tailored properties. By incorporating this derivative into polymer systems or hydrogels, researchers have demonstrated improved biocompatibility and controlled release profiles for encapsulated bioactive molecules. Such materials hold potential applications in tissue engineering and drug delivery systems.
Moreover, recent advancements in sustainable chemistry have led to investigations into eco-friendly methods for synthesizing this compound. Green chemistry approaches that minimize waste generation and utilize renewable resources are being explored to make its production more environmentally friendly while maintaining high quality standards.
In conclusion,1,2,3,4-Tetra-O-acetyl-a,b-D-glucuronic Acid,Methyl Ester (mixtureofanomers) stands out as a versatile building block with diverse applications across multiple disciplines.Through ongoing research efforts,the full potentialofthiscompoundcontinues to be unveiled,pavingthe wayforinnovative solutionsinpharmaceuticals,biochemistry,and material science.
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